EGFR Kinase Inhibition Potency: Direct Head-to-Head Superiority Over Erlotinib
In a direct comparative biochemical assay measuring EGFR kinase inhibition, Egfr-IN-86 (compound 4i) exhibited an IC50 value of 1.5 nM, demonstrating 1.53-fold greater potency than the first-generation clinical standard erlotinib, which displayed an IC50 of 2.3 nM in the same experimental system [1]. This quantitative advantage was observed within a series of novel pyrazole-pyrrolopyrimidine derivatives that showed a broad range of inhibitory activities (IC50 = 3.4–873.2 nM), with Egfr-IN-86 identified as the most potent compound in the series [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Erlotinib (2.3 nM) |
| Quantified Difference | 1.53-fold more potent |
| Conditions | In vitro EGFR kinase inhibition assay |
Why This Matters
Direct head-to-head superiority over erlotinib under identical assay conditions provides unambiguous justification for selecting Egfr-IN-86 over a widely used reference compound in EGFR-targeted research.
- [1] Zhang Y, Gao L. Design and discovery of novel pyrazole-pyrrolopyrimidine derivatives as anti-glioma agents via promoting apoptosis, inhibiting cell cycle and EGFR-TK. Chem Biol Drug Des. 2023 Nov;102(5):1248-1256. doi: 10.1111/cbdd.14320. PMID: 37641236. View Source
